2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine
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Overview
Description
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine is a chemical compound with the molecular formula C13H22N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Benzylpyrrolidin-3-yl)-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s binding affinity, metabolic stability, and overall biological activity, making it distinct from its methyl and propyl analogs.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-16-10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
InChI Key |
BGEZLGMKZBPRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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